A Technical Guide to D-Alanine-2,3,3,3-D4-N-fmoc: Properties and Experimental Protocols
A Technical Guide to D-Alanine-2,3,3,3-D4-N-fmoc: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of D-Alanine-2,3,3,3-D4-N-fmoc, a deuterated and protected amino acid analog crucial for various applications in research and drug development. This document details its physicochemical characteristics, provides insights into its synthesis and purification, and outlines its application in solid-phase peptide synthesis (SPPS).
Core Chemical Properties
D-Alanine-2,3,3,3-D4-N-fmoc, also known as N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine-2,3,3,3-d4, is a stable isotope-labeled form of the Fmoc-protected D-alanine. The incorporation of four deuterium atoms at the 2, 3, 3, and 3 positions provides a valuable tool for tracer studies, metabolic flux analysis, and as an internal standard in mass spectrometry-based proteomics.
| Property | Value | References |
| Chemical Formula | C₁₈H₁₃D₄NO₄ | [1] |
| Molecular Weight | 315.36 g/mol | [1] |
| Exact Mass | 315.14086501 Da | [2] |
| Unlabeled CAS Number | 79990-15-1 | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Storage Conditions | Store at refrigerator (2-8°C) for long-term storage. | [1] |
Physicochemical Data
The physicochemical properties of D-Alanine-2,3,3,3-D4-N-fmoc are largely comparable to its non-deuterated counterpart, Fmoc-D-alanine.
| Property | Value | References |
| Melting Point | 151-155 °C | [3] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. Insoluble in water. | [3] |
| Optical Activity | [α]20/D +18.5±1°, c = 1% in DMF | [3] |
Experimental Protocols
Synthesis of Fmoc-Protected Amino Acids (General Protocol)
Materials:
-
D-Alanine-2,3,3,3-d4
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate
-
Dioxane
-
Water
-
Ethyl ether
-
Ethyl acetate
-
Concentrated hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve D-Alanine-2,3,3,3-d4 in a mixed solvent of water and dioxane.
-
Add sodium carbonate to the solution.
-
Add Fmoc-OSu to the reaction mixture.
-
Stir the mixture at room temperature for approximately 18 hours.
-
Filter the mixture and extract the filtrate with ethyl ether.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amino acid.[4]
Purification of Fmoc-Amino Acids (General Protocol)
Purification of the crude Fmoc-amino acid can be achieved through recrystallization or chromatography. A common purification method for many Fmoc-amino acids involves the use of toluene.
Materials:
-
Crude Fmoc-D-Alanine-2,3,3,3-D4
-
Toluene
Procedure:
-
Suspend the crude Fmoc-amino acid in toluene.
-
Heat the mixture to approximately 50°C and stir for 1 hour.
-
Cool the mixture to room temperature and continue stirring for about 2 hours.
-
Filter the solid and wash with toluene.
-
Dry the purified product under vacuum at 50°C.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
D-Alanine-2,3,3,3-D4-N-fmoc is a key building block for introducing a deuterated D-alanine residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[6] The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation.[5]
1. Fmoc Deprotection (General Protocol)
The Fmoc protecting group is removed under basic conditions, typically using a solution of piperidine in DMF.
Materials:
-
Fmoc-peptide-resin
-
20% Piperidine in DMF (v/v)
-
DMF
Procedure:
-
Swell the Fmoc-peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for a short period (e.g., 2 minutes).
-
Filter the resin.
-
Repeat the treatment with 20% piperidine in DMF for a slightly longer duration (e.g., 5-10 minutes) to ensure complete deprotection.[1][7]
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
2. Coupling of Fmoc-D-Alanine-2,3,3,3-D4
The deprotected N-terminus of the resin-bound peptide is then coupled with the carboxyl group of the incoming Fmoc-D-Alanine-2,3,3,3-D4. This reaction is typically facilitated by a coupling agent.
Materials:
-
Deprotected peptide-resin
-
Fmoc-D-Alanine-2,3,3,3-D4
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
DMF
Procedure:
-
Dissolve Fmoc-D-Alanine-2,3,3,3-D4, a coupling agent, and a base in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed at room temperature for a sufficient time (typically 1-2 hours).
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of Fmoc-protected amino acids.
Caption: General scheme for the Fmoc protection of D-Alanine-d4.
Caption: A typical cycle in solid-phase peptide synthesis.
Spectroscopic Data
Detailed spectroscopic data for D-Alanine-2,3,3,3-D4-N-fmoc is not widely published. However, the expected spectra would be similar to that of the non-deuterated Fmoc-D-alanine, with key differences arising from the deuterium substitution.
-
¹H NMR: The proton signals corresponding to the α-carbon and the methyl group of the alanine moiety would be absent in the ¹H NMR spectrum of the deuterated compound. The remaining signals for the Fmoc group and the carboxylic acid proton would be present.
-
¹³C NMR: The carbon signals for the α-carbon and the methyl group would be present but may show splitting due to coupling with deuterium (C-D coupling) and a slight upfield shift compared to the non-deuterated analog.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the deuterated compound (315.36). Fragmentation patterns would be influenced by the presence of the deuterium atoms, which can be useful for structural elucidation. A characteristic fragmentation of Fmoc-protected amino acids involves the loss of the Fmoc group.[8]
Stability
The Fmoc protecting group is known to be stable under acidic conditions but labile to bases. The deuteration at the alanine moiety is not expected to significantly alter the stability of the Fmoc group. Thermal stability studies have shown that the Fmoc group can be cleaved at elevated temperatures (e.g., 120°C in DMSO) even in the absence of a base.[9]
Conclusion
D-Alanine-2,3,3,3-D4-N-fmoc is a valuable reagent for researchers in peptide chemistry, proteomics, and drug discovery. Its well-defined chemical and physical properties, combined with its utility in SPPS, make it an essential tool for creating isotopically labeled peptides for a variety of scientific investigations. The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in the laboratory.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 5. ajpamc.com [ajpamc.com]
- 6. peptide.com [peptide.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
